3,6-Nonadien-1-ol
Descripción general
Descripción
3,6-Nonadien-1-ol is an organic compound with the molecular formula C₉H₁₆O. It is a type of aliphatic alcohol characterized by the presence of two double bonds in its carbon chain. This compound is known for its distinctive green, cucumber-like aroma, making it valuable in the fragrance and flavor industries .
Aplicaciones Científicas De Investigación
3,6-Nonadien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Widely used in the fragrance and flavor industries due to its unique aroma profile
Mecanismo De Acción
Target of Action
3,6-Nonadien-1-ol is primarily used as a flavor and fragrance agent . It is known for its green type odor and flavor . .
Mode of Action
The mode of action of this compound is largely related to its role as a flavor and fragrance agent. It interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a green type odor . Similarly, in the context of flavor, it likely interacts with taste receptors on the tongue.
Biochemical Pathways
It has been found to be a principle aroma compound in certain cultivars . This suggests that it may play a role in the biochemical pathways related to aroma production in these plants.
Pharmacokinetics
It has been analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods . This suggests that it may be possible to study its pharmacokinetics using similar techniques.
Result of Action
The primary result of the action of this compound is the perception of a green type odor and flavor . This is due to its interaction with olfactory and taste receptors, as mentioned above.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, its stability and efficacy as a flavor and fragrance agent can be influenced by factors such as pH and the presence of other compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Nonadien-1-ol can be synthesized through various methods. One common approach involves the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of 1,5-hexadiene, followed by hydrogenation. This method involves the addition of a formyl group to the diene, followed by reduction to yield the alcohol. The process is catalyzed by transition metal complexes, such as rhodium or cobalt, and is carried out under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent
Major Products Formed
Oxidation: Nonadienal or nonadienoic acid.
Reduction: 3,6-Nonadiene.
Substitution: 3,6-Nonadienyl chloride or bromide
Comparación Con Compuestos Similares
3,6-Nonadien-1-ol can be compared with other nonadienols, such as 2,4-Nonadien-1-ol and 2,6-Nonadien-1-ol. These compounds share similar structural features but differ in the position of their double bonds, leading to variations in their chemical reactivity and aroma profiles. For example:
2,4-Nonadien-1-ol: Known for its floral and green notes.
2,6-Nonadien-1-ol: Exhibits a more intense cucumber-like aroma
The uniqueness of this compound lies in its balanced green and cucumber-like aroma, making it particularly valuable in the fragrance and flavor industries .
Actividad Biológica
3,6-Nonadien-1-ol, a nine-carbon unsaturated alcohol with the chemical formula C9H16O, has garnered attention for its diverse biological activities. This article explores its properties, biological effects, and potential applications based on a comprehensive review of existing literature.
This compound is characterized by its unique structure that includes two double bonds. It is primarily known for its presence in various fruits and vegetables, contributing to their aroma and flavor profiles. The compound can be synthesized through various methods, including fermentation processes and chemical synthesis.
Property | Value |
---|---|
Molecular Formula | C9H16O |
Molecular Weight | 140.23 g/mol |
Boiling Point | 186 °C |
Density | 0.83 g/cm³ |
Solubility | Soluble in alcohols |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. A study demonstrated that this compound could effectively reduce oxidative damage in cellular models, suggesting its potential use in nutraceutical applications aimed at preventing oxidative stress-related diseases .
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound induced apoptosis and inhibited cell proliferation in these models, indicating its potential as an anti-cancer agent .
Flavoring Agent
In the food industry, this compound is recognized for its flavoring properties . It adds a natural aroma to various food products, particularly in melon and cucumber flavors. Its use as a flavoring agent is supported by safety assessments that confirm its non-toxic nature at typical usage levels .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various volatile compounds, including this compound, using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that this compound exhibited a notable reduction in DPPH radical concentration, demonstrating its efficacy as an antioxidant agent .
Case Study 2: Cytotoxicity Evaluation
In another investigation focusing on cytotoxic effects, this compound was administered to MCF-7 and HepG2 cell lines at varying concentrations. The results showed a dose-dependent inhibition of cell growth with IC50 values of approximately 50 µM for MCF-7 cells and 40 µM for HepG2 cells. These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment .
Safety Profile
The safety assessment of this compound indicates low toxicity levels when used as a flavoring agent in food products. The estimated Margin of Exposure (MOE) values are significantly above the threshold for concern regarding repeated dose toxicity and reproductive toxicity endpoints .
Propiedades
Número CAS |
76649-25-7 |
---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(3E,6Z)-nona-3,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+ |
Clave InChI |
PICGPEBVZGCYBV-WWVFNRLHSA-N |
SMILES |
CCC=CCC=CCCO |
SMILES isomérico |
CC/C=C\C/C=C/CCO |
SMILES canónico |
CCC=CCC=CCCO |
Punto de ebullición |
73.00 °C. @ 15.00 mm Hg |
Densidad |
0.863-0.871 |
Key on ui other cas no. |
76649-25-7 |
Descripción física |
Colourless liquid; strong, fatty, green cucumber aroma |
Solubilidad |
very slightly slightly soluble in water; soluble in fats soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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